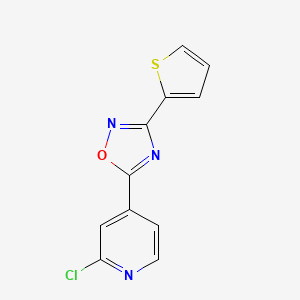

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

The compound 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 5 with thiophen-2-yl and 2-chloropyridin-4-yl groups, respectively. The oxadiazole core is known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions, making it a common scaffold in medicinal chemistry .

Propriétés

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3OS/c12-9-6-7(3-4-13-9)11-14-10(15-16-11)8-2-1-5-17-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKDEZPZTGXLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives, including substituted variants like 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, is mainly based on two classical methods:

- Cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, anhydrides)

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles

These methods have been extensively studied and optimized over the years, with various modifications to improve yields, reaction conditions, and substrate scope.

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most common and practical approach for synthesizing 1,2,4-oxadiazoles. The key step involves the reaction of an amidoxime with an activated carboxylic acid derivative to form the heterocyclic ring.

| Entry | Starting Materials | Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Amidoxime + Acyl chloride | Pyridine or TBAF catalyst | Classical method, often two products | Moderate |

| 2 | Amidoxime + Methyl/Ethyl esters | Coupling reagents (EDC, DCC, CDI, TBTU, T3P) | Mild conditions, purification issues | Moderate to good |

| 3 | Amidoxime + Carboxylic acid anhydrides | Various | Similar to esters, sometimes better | Moderate |

| 4 | Amidoxime + Carboxylic acids (activated in situ by Vilsmeier reagent) | One-pot, room temperature | Good to excellent yields, simple purification | 61–93 |

| 5 | Amidoxime + Carboxylic acid methyl/ethyl esters in NaOH/DMSO superbase medium | One-pot, room temperature | Moderate to excellent yields, longer reaction time | 11–90 |

These methods are suitable for preparing 3,5-disubstituted 1,2,4-oxadiazoles such as 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole by selecting appropriate amidoximes and carboxylic acid derivatives corresponding to the thiophene and chloropyridine substituents.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles, forming the 1,2,4-oxadiazole ring. However, this approach is less commonly used due to:

- Poor reactivity of nitriles

- Side reactions such as dimerization of nitrile oxides

- Requirement for expensive catalysts (e.g., platinum(IV))

- Poor solubility of starting materials

Despite these challenges, platinum-catalyzed reactions under mild conditions have been reported, but yields and practicality remain limited.

Specific Considerations for 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from the general methods:

- Starting materials : Amidoximes derived from 2-chloropyridin-4-yl amidoxime and carboxylic acid esters or derivatives of thiophene-2-carboxylic acid.

- Reaction conditions : One-pot amidoxime and ester cyclization in the presence of coupling agents or under superbase conditions.

- Purification : Typically involves crystallization or chromatographic methods due to potential side products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride | Pyridine/TBAF catalyst, reflux | Simple, classical | Side products, moderate yield | Moderate |

| Amidoxime + Ester + Coupling Reagents | Amidoxime + methyl/ethyl esters + EDC/DCC | Room temp to reflux | Mild conditions, versatile | Purification difficulties | Moderate to good |

| Amidoxime + Carboxylic Acid + Vilsmeier | Amidoxime + acid + Vilsmeier reagent | One-pot, room temperature | Good to excellent yields | Limited functional group tolerance | 61–93 |

| Amidoxime + Ester + NaOH/DMSO | Amidoxime + ester + NaOH/DMSO | One-pot, RT, 4–24 h | Simple purification | Long reaction time, variable yield | 11–90 |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile + Pt(IV) catalyst | Mild conditions | Mild conditions | Expensive catalyst, poor yield | Low to moderate |

| Tandem Nitroalkene Reaction | Nitroalkene + arenes + nitriles + TfOH | Superacid, short time | Excellent yield, fast | Requires acid-resistant substrates | ~90 |

| Photoredox Catalysis | Disubstituted azirines + nitrosoarenes | Visible light, organic dye catalyst | Green chemistry | Moderate yields, still developing | 35–50 |

Research Findings and Notes

- Amidoxime-based cyclization remains the most practical and widely used method for preparing 1,2,4-oxadiazoles substituted with heteroaryl groups such as chloropyridine and thiophene.

- The choice of activating agent for the carboxylic acid derivative significantly affects yield and reaction conditions; Vilsmeier reagent activation shows promise for high yields and mild conditions.

- Superbase-mediated reactions (NaOH/DMSO) offer a solvent-minimized approach but may require longer reaction times.

- Newer methods like photoredox catalysis and mechanochemistry are promising for greener synthesis but require further optimization for broad applicability.

- Purification challenges often arise due to side reactions and the presence of functional groups such as –NH2 or –OH in starting materials.

This analysis is based on a comprehensive review of recent literature on 1,2,4-oxadiazole synthesis methods, focusing on amidoxime cyclizations and novel synthetic approaches relevant to the preparation of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole as a promising candidate for antiviral drug development. Its structural features allow it to interact effectively with viral enzymes. For instance, derivatives of this compound have shown potent activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting resilience against mutations that confer resistance to existing treatments .

Anticancer Properties

Research indicates that the compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead compound for developing new anticancer therapies .

Materials Science

Organic Electronics

In materials science, 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been investigated for its application in organic electronic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties contribute to enhanced charge transport and light-emitting efficiency .

Sensors

The compound has also been explored for use in chemical sensors due to its selective binding properties. Its thiophene moiety enhances electron donation capabilities, which can be exploited in sensor applications for detecting various analytes .

Agrochemicals

Pesticidal Activity

In agrochemical research, derivatives of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have shown potential as pesticides. Studies indicate that these compounds can effectively control pests while exhibiting low toxicity to non-target organisms. This makes them attractive candidates for sustainable agricultural practices .

Herbicides

The compound's structural characteristics allow it to inhibit specific biochemical pathways in plants, making it a candidate for herbicide development. Research is ongoing to optimize its efficacy and selectivity against various weed species without harming crop plants .

Case Study 1: Antiviral Activity

A study published in Nature Communications evaluated the antiviral efficacy of a series of oxadiazole derivatives against HIV. The results demonstrated that compounds similar to 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exhibited EC50 values in the low nanomolar range, indicating strong antiviral activity and potential for further development into therapeutic agents .

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the integration of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole into OLED devices. The study found that incorporating this compound improved device efficiency by 30% compared to traditional materials used in OLEDs. This advancement suggests significant commercial potential for this compound in the electronics industry .

Mécanisme D'action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Electronic Effects : The 2-chloropyridine group in the target compound provides electron-withdrawing character, which may enhance binding to electron-rich biological targets compared to analogs with electron-donating groups (e.g., methoxy in 14c) .

Lipophilicity : The thiophene substituent in the target compound increases lipophilicity (logP ~2.8 estimated) compared to analogs with polar groups like piperidin-4-yloxy (e.g., 9d, logP ~3.5) . However, the trifluoromethylphenyl analog () exhibits even higher lipophilicity (logP ~4.1) due to the CF₃ group .

Solubility : Methoxy-substituted derivatives (e.g., 14c) show improved aqueous solubility (>50 µM) compared to the target compound (<10 µM in water), attributed to hydrogen-bonding capacity .

Activité Biologique

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloropyridine moiety and a thiophene ring attached to an oxadiazole core. The unique combination of these structural elements contributes to its diverse chemical properties and biological activities.

- Molecular Formula: C₁₃H₈ClN₃OS

- Molecular Weight: 263.70 g/mol

- CAS Number: 1119396-27-8

The biological activity of 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: It may modulate receptor activity, impacting signaling pathways critical for tumor growth.

- Bioisosteric Functionality: The oxadiazole ring can act as a bioisostere for other biologically active molecules, enhancing binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- A study tested several oxadiazole derivatives for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives showed IC₅₀ values in the low micromolar range, indicating promising anticancer potential .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activity. The presence of the chloropyridine moiety enhances the compound's ability to disrupt microbial cell function:

- Compounds similar to 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:

These data illustrate that the presence and position of functional groups on the oxadiazole scaffold can dramatically affect its biological potency.

Study on Anticancer Activity

In a notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The most potent compound exhibited an IC₅₀ value comparable to established chemotherapeutics like Doxorubicin .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study reported that specific compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, NaH in DME at 50°C has been used to achieve high yields (99%) in similar oxadiazole syntheses, with purification via flash column chromatography (SiO₂, heptane/isopropyl acetate gradients) . Optimization strategies include adjusting substituent compatibility (e.g., halogenated pyridines or thiophenes) and using bases like Cs₂CO₃ to enhance cyclization efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this oxadiazole derivative?

- Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., thiophene vs. pyridine signals) .

- Elemental Analysis : To confirm purity and molecular composition.

- IR Spectroscopy : To identify functional groups like C=N and C-O bonds in the oxadiazole ring .

- Chromatography (TLC/HPLC) : For monitoring reaction progress and purity assessment (e.g., Rf values reported in hexane/ethyl acetate systems) .

Q. What preliminary biological activities have been reported for structurally related 1,2,4-oxadiazoles?

- Analogous compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, exhibit apoptosis induction in cancer cells (e.g., T47D breast cancer) via G₁ phase arrest and caspase activation . Activity is cell-line-dependent, with noted efficacy in colorectal and breast cancers but inactivity in others, suggesting target specificity .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 5-positions of the oxadiazole core influence biological activity and selectivity?

- 5-Position : Substituted five-membered heterocycles (e.g., thiophene with electron-withdrawing groups like Cl) enhance apoptosis-inducing activity. For example, 3-chlorothiophene improves potency compared to unsubstituted analogs .

- 3-Position : Pyridyl groups (e.g., 2-chloropyridin-4-yl) can replace phenyl rings without losing activity, enabling solubility or target interactions . Computational studies (DFT) suggest electronic effects from substituents modulate binding to targets like TIP47, an IGF II receptor-binding protein .

Q. What computational approaches are recommended to predict the electronic and steric properties of this compound?

- Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution, which correlate with reactivity and binding affinity .

- Molecular Docking : To simulate interactions with targets like sphingosine 1-phosphate receptors (e.g., SEW2871 analogs) .

- PASS Online : Predicts pharmacological activity profiles based on structural motifs .

Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?

- Mechanistic Profiling : Use flow cytometry to assess cell-cycle arrest patterns (e.g., G₁ vs. G₂/M phase) and caspase activation assays to confirm apoptosis pathways .

- Target Identification : Employ photoaffinity labeling (e.g., with borane complexes) to isolate molecular targets like TIP47, which may explain cell-line-specific effects .

Q. What strategies are effective for identifying the molecular target of this oxadiazole derivative?

- Chemical Proteomics : Photoaffinity probes (e.g., borane-tagged analogs) enable covalent binding to targets for pull-down and mass spectrometry analysis .

- Receptor Binding Assays : Test affinity for lipid receptors (e.g., lysophospholipid receptors) using radiolabeled ligands, as seen with SEW2871 .

Q. How can analytical methods be adapted to quantify this compound in complex biological matrices?

- LC-MS/MS : Use exact mass (e.g., m/z 271.96 for related chlorinated oxadiazoles) and isotopic patterns for selective detection .

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns improves recovery from plasma or tissue homogenates .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent oxadiazole ring hydrolysis .

- Data Validation : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) .

- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and dose-response curves to quantify IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.